molecular formula C7H9ClF3N3 B14030626 1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

Cat. No.: B14030626
M. Wt: 227.61 g/mol
InChI Key: UMNMHVJWNPIIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3N3 It is an aromatic amine that contains a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination: The ethan-1-amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The amine group can form hydrogen bonds with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one: Similar structure but lacks the amine group.

    2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Contains a thiophene ring instead of a pyrimidine ring.

Uniqueness

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the ethan-1-amine group attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9ClF3N3

Molecular Weight

227.61 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-12-6(13-3-5)7(8,9)10;/h2-4H,11H2,1H3;1H

InChI Key

UMNMHVJWNPIIAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.